Ethyl 4-methylpiperidine-4-carboxylate

pKa basicity protonation state

Ethyl 4-methylpiperidine-4-carboxylate (CAS 103039-88-9) is a 4,4-disubstituted piperidine building block bearing a quaternary carbon center at the 4-position. It is commercially supplied as a colorless-to-pale-yellow liquid with a standard purity of ≥95% to 98%.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 103039-88-9
Cat. No. B033826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methylpiperidine-4-carboxylate
CAS103039-88-9
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCNCC1)C
InChIInChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3
InChIKeyYWXSWDQLJWHKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-methylpiperidine-4-carboxylate (CAS 103039-88-9): Physicochemical Identity and Procurement Baseline


Ethyl 4-methylpiperidine-4-carboxylate (CAS 103039-88-9) is a 4,4-disubstituted piperidine building block bearing a quaternary carbon center at the 4-position. It is commercially supplied as a colorless-to-pale-yellow liquid with a standard purity of ≥95% to 98% [1]. The compound possesses a secondary amine (free NH) and an ethyl ester, yielding a molecular weight of 171.24 g/mol, a boiling point of 221 °C, a density of 0.978 g/mL, and a predicted logP of 1.27 [1]. Unlike its unsubstituted analog ethyl piperidine-4-carboxylate (bp 204 °C, density 1.02 g/mL), the 4-methyl substitution introduces a chiral quaternary carbon that restricts ring conformational flexibility and alters both physicochemical properties and downstream reactivity .

Why Ethyl 4-methylpiperidine-4-carboxylate Cannot Be Replaced by Common In-Class Piperidine Esters


Substituting ethyl 4-methylpiperidine-4-carboxylate with simpler piperidine-4-carboxylate esters or N-methylated isomers is not chemically neutral. The 4-methyl quaternary carbon fundamentally alters three selection-critical properties: (i) a 1.57 log-unit higher basicity (pKa 10.07 vs 8.50) relative to its N-methyl isomer, ethyl 1-methylpiperidine-4-carboxylate, which governs protonation state under physiological and reaction conditions [1]; (ii) a 0.44–0.65 log-unit increase in lipophilicity (logP 1.27–1.45 vs 0.83) versus that same N-methyl isomer, directing differential membrane permeability and extraction behavior ; and (iii) the presence of a secondary amine – rather than a tertiary amine – that enables downstream N-functionalization (Boc protection, acylation, alkylation, sulfonylation) essential for accessing key pharmaceutical intermediates such as ABT-279 and piperazine-based CCR5 antagonists . These quantitative and functional differences mean that analog swapping without re-optimization of reaction conditions, purification protocols, or pharmacokinetic profiles will yield divergent outcomes.

Quantitative Differentiation Evidence: Ethyl 4-methylpiperidine-4-carboxylate vs. Closest Analogs


Basicity Advantage: 1.57 pKa Units Higher Than the N‑Methyl Isomer

Ethyl 4‑methylpiperidine‑4‑carboxylate (C‑methyl) exhibits a predicted pKa of 10.07 ± 0.10 [REFS‑1], whereas its constitutional isomer ethyl 1‑methylpiperidine‑4‑carboxylate (N‑methyl) has a predicted pKa of 8.50 ± 0.10 [REFS‑2]. This 1.57‑log‑unit difference means that at pH 7.4 the C‑methyl compound is >97% protonated while the N‑methyl isomer is only ~7 % protonated (calculated from the Henderson–Hasselbalch equation).

pKa basicity protonation state

Lipophilicity Differentiation: 0.5–1.0 LogP Increase Over N-Methyl and Methyl Ester Analogs

The target compound ethyl 4‑methylpiperidine‑4‑carboxylate has a reported logP of 1.27 (Molbase) [REFS‑1] and an ACD/LogP of 1.45 (ChemSpider) [REFS‑2]. By comparison, its N‑methyl isomer ethyl 1‑methylpiperidine‑4‑carboxylate has a logP of 0.83 [REFS‑3], and the methyl ester analog methyl 4‑methylpiperidine‑4‑carboxylate has a logP of 0.31 [REFS‑4]. The ethyl C‑methyl compound is therefore 0.4–0.6 log units more lipophilic than the N‑methyl isomer and approximately 1.0 log unit more lipophilic than the methyl ester.

logP lipophilicity drug-likeness

Boiling Point Differentiation: 17 °C Higher Than Unsubstituted Ethyl Piperidine-4-carboxylate

Ethyl 4-methylpiperidine-4-carboxylate has a boiling point of 221 °C at atmospheric pressure [REFS‑1][REFS‑2]. The unsubstituted analog ethyl piperidine-4-carboxylate (CAS 1126‑09‑6) boils at 203–205 °C [REFS‑3]. The 17 °C elevation is attributable to the introduction of the 4‑methyl substituent, which increases molecular weight and alters intermolecular interactions.

boiling point distillation purification

Secondary Amine Reactivity: Enabling N‑Derivatization Inaccessible to N‑Methyl Isomer

Ethyl 4‑methylpiperidine‑4‑carboxylate contains a secondary amine (free NH), whereas its isomer ethyl 1‑methylpiperidine‑4‑carboxylate contains a tertiary amine [REFS‑1][REFS‑2]. The secondary amine can undergo Boc protection, acylation, sulfonylation, reductive amination, and urea formation—transformations that are sterically or chemically impossible for the tertiary N‑methyl analog. The N‑Boc derivative (CAS 189442‑87‑3) is a validated precursor for the dipeptidyl peptidase‑4 inhibitor ABT‑279 and for piperazine‑based CCR5 antagonists [REFS‑3].

secondary amine N-functionalization building block utility

Quaternary Carbon Conformational Restriction: Impact on Drug‑Likeness Parameters

The 4‑methyl substitution creates a quaternary sp³ carbon center that restricts piperidine ring conformational mobility relative to the unsubstituted analog. The target compound has 3 rotatable bonds and a topological polar surface area (TPSA) of 38.33 Ų [REFS‑1]. The unsubstituted ethyl piperidine‑4‑carboxylate has a comparable TPSA of 38.33 Ų but lacks the quaternary carbon constraint [REFS‑2]; the N‑methyl isomer has a lower TPSA of 29.5 Ų [REFS‑3]. The quaternary center reduces the number of accessible ring conformers, which can translate to entropic benefits in target binding and altered pharmacokinetic properties.

conformational restriction rotatable bonds polar surface area

Density Differential: 4.3% Lower Density Than Unsubstituted Analog for Formulation and Scale‑Up

The target compound has a measured density of 0.978 g/mL at 25 °C [REFS‑1][REFS‑2], while ethyl piperidine‑4‑carboxylate has a density of 1.02 g/mL [REFS‑3]. The 4.3% lower density of the 4‑methyl derivative affects volume‑to‑mass conversions in large‑scale synthesis and formulation, and can alter phase separation behavior in liquid–liquid extractions.

density formulation process scale-up

Optimal Use Cases for Ethyl 4-methylpiperidine-4-carboxylate Based on Quantitative Differentiation


Scaffold for N‑Boc‑Protected Building Blocks in DPP‑4 and CCR5 Antagonist Programs

The secondary amine of ethyl 4‑methylpiperidine‑4‑carboxylate is directly converted to the N‑Boc derivative (CAS 189442‑87‑3), which serves as a validated precursor for the dipeptidyl peptidase‑4 inhibitor ABT‑279 and for piperazine‑based CCR5 antagonists [REFS‑1]. The N‑methyl isomer cannot undergo this transformation, making the target compound the only viable entry point into these pharmacologically validated chemical series.

Chromatographic Method Development Requiring Differentiated LogP Retention

With a logP of 1.27–1.45, ethyl 4‑methylpiperidine‑4‑carboxylate elutes significantly later on reversed‑phase HPLC than its N‑methyl isomer (logP 0.83) [REFS‑2][REFS‑3]. This 0.44–0.62 logP difference provides a wider separation window for analytical method development when both isomers are present as intermediates, enabling baseline resolution under standard gradient conditions.

pH‑Dependent Extraction and Salt Formation in Process Chemistry

The pKa differential of 1.57 units versus the N‑methyl isomer [REFS‑4] allows selective extraction: at pH 9 the target compound (pKa 10.07) remains predominantly protonated and water‑soluble, while the N‑methyl isomer (pKa 8.50) is largely deprotonated and partitions into organic solvent. This enables phase‑based separation without chromatography, an advantage during multi‑kilogram manufacturing where cost and throughput are critical.

Conformational Restriction for SAR Studies at Quaternary Piperidine Centers

The quaternary carbon at C‑4 restricts ring conformation relative to the unsubstituted analog, reducing the number of accessible chair conformers [REFS‑5]. This property is valuable in structure–activity relationship (SAR) campaigns where the entropic penalty of binding needs to be modulated; the 4‑methyl piperidine scaffold serves as a conformationally biased core that can improve target selectivity when compared to flexible, unsubstituted piperidine esters.

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